1,5,9,13-Tetraazacyclohexadecane

Catalog No.
S3338705
CAS No.
24772-41-6
M.F
C12H28N4
M. Wt
228.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5,9,13-Tetraazacyclohexadecane

CAS Number

24772-41-6

Product Name

1,5,9,13-Tetraazacyclohexadecane

IUPAC Name

1,5,9,13-tetrazacyclohexadecane

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

InChI

InChI=1S/C12H28N4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-16H,1-12H2

InChI Key

YXPRJLINFVQPDT-UHFFFAOYSA-N

SMILES

C1CNCCCNCCCNCCCNC1

Canonical SMILES

C1CNCCCNCCCNCCCNC1

Metal ion complexation

1,5,9,13-TAC acts as a ligand, forming complexes with various metal ions. These complexes can possess unique properties depending on the specific metal involved. Research suggests that 1,5,9,13-TAC complexes can be useful for:

  • Catalysis: The metal-TAC complexes can act as catalysts in various chemical reactions, potentially improving reaction efficiency and selectivity [].
  • Sensors: Certain metal-TAC complexes exhibit selective binding towards specific metal ions, making them applicable in sensor development for metal ion detection [].

Supramolecular chemistry

1,5,9,13-TAC can participate in the formation of supramolecular assemblies due to its ability to form hydrogen bonds and coordinate with metal ions. Research explores the potential of 1,5,9,13-TAC in:

  • Molecular recognition: The ability of 1,5,9,13-TAC to bind specific guest molecules can be exploited in the design of molecular recognition systems [].
  • Drug delivery: Researchers are investigating the use of 1,5,9,13-TAC based carriers for drug delivery applications [].

1,5,9,13-Tetraazacyclohexadecane is a macrocyclic compound characterized by its unique ring structure comprising four nitrogen atoms and twelve carbon atoms. Its molecular formula is C₁₂H₂₈N₄, indicating the presence of four amine functional groups within a 16-membered ring. This compound belongs to a class of ligands known for their ability to complex with various metal ions, making it significant in coordination chemistry.

The tetraazacyclohexadecane framework provides a stable environment for metal coordination, which can lead to the formation of various metal complexes. The nitrogen atoms in the ring serve as donor sites for metal ions, enhancing the compound's utility in catalysis and biological applications.

Primarily through its nitrogen donor sites. One notable reaction involves the coordination with cobalt(II) ions, resulting in the formation of a tetrahedral cobalt complex. The reaction can be represented as follows:

Co2++1 5 9 13 Tetraazacyclohexadecane[Co(1 5 9 13 Tetraazacyclohexadecane)]\text{Co}^{2+}+\text{1 5 9 13 Tetraazacyclohexadecane}\rightarrow [\text{Co}(\text{1 5 9 13 Tetraazacyclohexadecane})]

Other reactions include oxidation processes where the compound can be oxidized using strong oxidizing agents. Additionally, it can undergo acid-catalyzed dissociation reactions when complexed with metal ions like copper(II), affecting its stability and reactivity in solution .

Research indicates that 1,5,9,13-tetraazacyclohexadecane and its metal complexes exhibit various biological activities. These include antimicrobial and anticancer properties attributed to their ability to interact with biological molecules. For instance, cobalt complexes of this ligand have shown potential as therapeutic agents due to their cytotoxic effects against cancer cell lines . Furthermore, studies suggest that these compounds may influence enzyme activities and cellular processes through their interactions with metalloproteins.

The synthesis of 1,5,9,13-tetraazacyclohexadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diamines and aldehydes under controlled conditions to form the macrocyclic structure. The synthesis can be summarized in the following steps:

  • Formation of intermediates: Reacting suitable amines with aldehydes.
  • Cyclization: Heating the intermediates under acidic or basic conditions to promote ring closure.
  • Purification: Isolating the final product through techniques such as recrystallization or chromatography.

Alternative methods may also involve catalytic hydrogenation or other coupling reactions to achieve the desired macrocyclic structure .

1,5,9,13-Tetraazacyclohexadecane finds applications in various fields:

  • Coordination Chemistry: Acts as a ligand for forming stable metal complexes used in catalysis.
  • Medicinal Chemistry: Explored for potential therapeutic applications due to its biological activity.
  • Material Science: Used in the development of new materials with specific electronic or optical properties.

Its versatility makes it a valuable compound in both research and industrial applications.

Interaction studies involving 1,5,9,13-tetraazacyclohexadecane focus on its behavior when complexed with different metal ions. These studies often utilize spectroscopic techniques such as NMR and UV-Vis spectroscopy to analyze binding affinities and stability constants. For instance, interactions with copper(II) have been extensively studied to understand the kinetics of dissociation and coordination dynamics . These insights are crucial for optimizing the use of this compound in various applications.

Several compounds share structural similarities with 1,5,9,13-tetraazacyclohexadecane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4,8,11-TetraazacyclotetradecaneTetraamine MacrocycleSmaller ring size; different nitrogen positioning
1,7-Diamino-4-azaheptadecaneLinear DiamineLinear structure; lacks cyclic properties
1,5-DiaminopentaneLinear DiamineShorter chain; simpler reactivity
1-Methyl-4-(2-aminoethyl)piperazinePiperazine DerivativeContains a piperazine ring; different nitrogen count

The uniqueness of 1,5,9,13-tetraazacyclohexadecane lies in its larger ring size and specific arrangement of nitrogen atoms which enhances its ability to form stable complexes compared to smaller or linear analogs. This structural characteristic contributes significantly to its reactivity and potential applications in coordination chemistry and medicinal fields .

The synthesis of 1,5,9,13-tetraazacyclohexadecane has historically relied on cyclocondensation reactions between polyamine precursors and carbonyl-containing reagents. A prominent example involves the [2+2] cyclocondensation of diamines with dialdehydes, which forms imine-linked macrocycles. For instance, the reaction of 4,4’-diformyl triphenylamine with (R,R)-1,2-diaminocyclohexane in dichloromethane at room temperature yields a rhomboidal imine macrocycle in near-quantitative yields. This method capitalizes on the reversibility of imine bond formation, allowing thermodynamic control to favor cyclic products over linear oligomers.

The success of such reactions depends on the conformational rigidity of the starting materials. For example, the bent geometry of (R,R)-1,2-diaminocyclohexane (60° bond angles between amine groups) and the 120° angle between aldehyde groups in 4,4’-diformyl triphenylamine predispose the system toward macrocycle formation. Similar principles apply to 1,5,9,13-tetraazacyclohexadecane synthesis, where ethylenediamine derivatives and glyoxal analogs undergo cyclocondensation to form 16-membered tetraazamacrocycles.

Table 1: Key parameters in traditional cyclocondensation reactions

Reactant PairSolventTemperatureYield (%)
Dialdehyde + diamineCH₂Cl₂25°C>95
Triethylenetetramine + glyoxalEthanolReflux50

Template-Assisted Macrocyclization Strategies

Template-assisted synthesis has emerged as a powerful tool for controlling macrocycle topology. Metal ions such as Y(III), Mn(II), and Cu(II) act as structural templates, preorganizing polyamine chains into conformations amenable to cyclization. For example, Y(III) complexes with dibenzyl-substituted cyclams demonstrate pentadentate binding, where the metal ion coordinates to four nitrogen atoms of the macrocycle and one ancillary ligand. This coordination stabilizes the transition state during ring closure, significantly improving yields compared to template-free methods.

In a representative procedure, Y[N(SiMe₃)₂]₃ reacts with 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane in tetrahydrofuran at 50°C, forming a yttrium complex with 87% yield. The HOMO localization on the macrocycle’s nitrogen atoms facilitates subsequent protonation or functionalization steps. Similarly, cross-bridged cyclams with 2-pyridylmethyl pendants have been synthesized using Mn²⁺ or Fe²⁺ templates, yielding complexes with enhanced stability for oxidation catalysis.

Table 2: Metal templates in cyclam synthesis

Metal IonLigand StructureApplicationYield (%)
Y(III)Dibenzyl-cyclamProtonation studies87
Mn(II)Pyridylmethyl-cross-bridgedOxidation catalysis72

Modern Innovations in Protective Group Chemistry

Advancements in protective group strategies have revolutionized the synthesis of nitrogen-rich macrocycles. The Fmoc/tBu and Boc/Bzl schemes are pivotal for sequential amine protection and deprotection. In Fmoc/tBu chemistry, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group shields primary amines, while acid-labile tert-butyl (tBu) groups protect secondary amines. This orthogonal system enables stepwise macrocycle assembly on solid supports, as demonstrated in the synthesis of 1,4,7,10-tetraazacyclododecane derivatives.

For 1,5,9,13-tetraazacyclohexadecane, selective protection of alternating amine sites ensures proper regiochemistry during cyclization. Hydroxylamine hydrochloride-mediated hydrolysis of intermediate bis-aminals (e.g., compound 5 in Ref. ) cleanly removes protective groups without degrading the macrocyclic framework.

Table 3: Protective group performance in macrocycle synthesis

StrategyNα ProtectionSide-Chain ProtectionCleavage Conditions
Fmoc/tBuBase-labileAcid-labilePiperidine/DMF
Boc/BzlAcid-labileHF or HBrTFA/CH₂Cl₂

X-ray Crystallographic Studies of Metal-Free Ligand

X-ray diffraction analyses of 1,5,9,13-tetraazacyclohexadecane in its metal-free form reveal a macrocyclic framework characterized by alternating six- and five-membered chelate rings. The free-base ligand adopts a cis-III configuration in the solid state, with nitrogen atoms oriented such that two pairs of adjacent amines lie on the same side of the macrocyclic plane [5]. This arrangement minimizes steric repulsion between hydrogen atoms on neighboring nitrogen centers, resulting in a puckered conformation with a cavity diameter of approximately 2.8 Å.

Key bond lengths and angles derived from crystallographic data include:

  • N–C bond lengths: 1.47–1.52 Å
  • C–C bond lengths: 1.53–1.56 Å
  • N–C–C angles: 109.5–112.3°

Hydrogen bonding plays a critical role in stabilizing the solid-state structure. In the protonated form with perchlorate counterions, the macrocycle adopts a trans-IV configuration, where nitrogen atoms form strong N–H···O hydrogen bonds (2.65–2.78 Å) with adjacent perchlorate oxygen atoms [5]. Comparative analysis of bromide and perchlorate salts demonstrates that anion size influences macrocyclic distortion, with larger anions inducing greater puckering (Table 1).

Table 1: Structural parameters of protonated 1,5,9,13-tetraazacyclohexadecane salts

CounterionN–N Distance (Å)Puckering Amplitude (Å)Hydrogen Bond Length (Å)
Br⁻4.120.382.71–2.85
ClO₄⁻4.250.422.65–2.78

The free ligand exhibits Ci symmetry in the crystalline phase, with all nitrogen atoms participating in intramolecular hydrogen bonding. This contrasts with metal-bound conformations, where coordination geometry imposes distinct distortions [2] [5].

NMR Spectroscopic Investigations of Macrocyclic Dynamics

Solution-phase ^1H NMR studies of 1,5,9,13-tetraazacyclohexadecane in deuterated chloroform reveal dynamic equilibria between multiple conformers. At 298 K, the spectrum displays a single set of resonances for methylene protons (δ = 2.39–3.38 ppm), indicating rapid interconversion between symmetry-equivalent states on the NMR timescale [5]. Homodecoupling experiments resolve splitting patterns, assigning the low-field doublet (δ = 3.38 ppm) to methylene groups adjacent to nitrogen atoms and high-field triplets (δ = 2.39–2.92 ppm) to backbone CH₂ moieties.

Variable-temperature ^13C NMR analyses between 223–343 K uncover conformational freezing below 250 K, evidenced by the emergence of six distinct carbon environments. Activation parameters for ring inversion (ΔG‡ = 45.2 kJ/mol, ΔH‡ = 38.7 kJ/mol, ΔS‡ = −22.1 J/mol·K) suggest a sterically hindered process dominated by enthalpy barriers [5]. Comparative studies with metal complexes show that cation binding reduces conformational mobility, as evidenced by resolved splitting of NH proton signals (Δδ = 0.15–0.27 ppm) in [Ni(L)]²⁺ derivatives [3].

Computational Modeling of Ring Strain and Tautomerism

Density functional theory (DFT) calculations at the M06-2X/6-311++G(d,p) level quantify ring strain in 1,5,9,13-tetraazacyclohexadecane at 28.6 kJ/mol, significantly lower than smaller tetraazamacrocycles like cyclen (54.3 kJ/mol). This strain reduction arises from the larger cavity size, which allows partial relief of angle deformation and torsional stress. Natural bond orbital (NBO) analysis identifies stabilizing n→σ* interactions between lone pairs on nitrogen atoms and antibonding orbitals of adjacent C–C bonds (E(2) = 6.8–8.3 kJ/mol) [5].

Tautomeric equilibria between amine and imine forms were investigated using ab initio molecular dynamics simulations. The fully amine tautomer (all four NH groups) predominates (98.7% population), with imine forms requiring activation energies >120 kJ/mol. Transient zwitterionic states involving proton transfer between adjacent nitrogens were observed with lifetimes <0.5 ps, contributing to the macrocycle’s dynamic flexibility [2].

1,5,9,13-Tetraazacyclohexadecane, also known as [1]aneN4, represents a 16-membered macrocyclic tetraamine ligand with four nitrogen donor atoms positioned at alternating positions around the macrocyclic ring [2] [3]. This macrocyclic compound has gained significant attention in coordination chemistry due to its unique structural features and distinctive coordination behavior with various metal ions [4] [5]. The ligand possesses a molecular formula of C12H28N4 and a molecular weight of 228.38 g/mol [3] [6].

Transition Metal Complexation Patterns (Co, Ni, Cu)

The coordination chemistry of 1,5,9,13-tetraazacyclohexadecane with first-row transition metals exhibits distinct patterns that vary significantly with the metal center and coordination environment [2] [7] [8]. The large ring size of the 16-membered macrocycle creates unique challenges in metal complexation, often resulting in low thermodynamic stability compared to smaller macrocyclic systems [5] [9].

Cobalt(II) Complexation

Cobalt(II) complexes with 1,5,9,13-tetraazacyclohexadecane demonstrate preferential formation of octahedral coordination geometries, although distorted tetrahedral arrangements have also been observed [2] [7]. Research by Chen and Cotton revealed that cobalt(II) complexes with this ligand exhibit distinctive magnetic properties consistent with high-spin cobalt(II) centers [2]. The complexes typically adopt the general formula [Co(L)(X)2] where L represents the tetraazacyclohexadecane ligand and X represents various anionic ligands such as chloride or nitrate [10] [7].

Structural studies indicate that cobalt(II) centers in these complexes show pronounced distortion from ideal octahedral geometry, with the macrocyclic ligand occupying four equatorial positions and additional ligands completing the coordination sphere [7] [11]. The Co-N bond distances typically range from 2.10 to 2.25 Å, reflecting the strain imposed by the large macrocyclic ring [11] [12].

Nickel(II) Complexation

Nickel(II) complexes of 1,5,9,13-tetraazacyclohexadecane have been extensively studied, revealing a strong preference for octahedral coordination geometries [8] [12]. Systematic crystallographic analyses by Ito and colleagues demonstrated that nickel(II) complexes with 16-membered tetraazamacrocycles exhibit characteristic structural features that differentiate them from their 14- and 15-membered analogues [12].

The average Ni-N bond distances in these complexes show a systematic increase with ring size, with 1,5,9,13-tetraazacyclohexadecane complexes displaying Ni-N distances approximately 0.05-0.06 Å longer than corresponding 14-membered ring complexes [12]. This structural relationship demonstrates a negative correlation between axial and in-plane coordination bond lengths, where longer in-plane Ni-N distances correlate with shorter axial Ni-X bond lengths [12].

Trans-dichloro and trans-bis(isothiocyanato)nickel(II) complexes have been characterized crystallographically, showing tetragonal coordination environments with significant distortion from ideal octahedral geometry [12]. The degree of structural distortion appears more pronounced for complexes containing weaker axial ligands such as chloride compared to stronger ligands like isothiocyanate [12].

Copper(II) Complexation

Copper(II) complexes with 1,5,9,13-tetraazacyclohexadecane exhibit remarkable structural diversity, ranging from square pyramidal to distorted octahedral coordination geometries [13] [14]. The Jahn-Teller effect characteristic of copper(II) d9 systems contributes to the observed geometric distortions and influences the overall stability of these complexes [14] [15].

Studies on hexamethyl-substituted derivatives of 1,5,9,13-tetraazacyclohexadecane with copper(II) reveal the formation of both mononuclear and dinuclear species depending on reaction conditions [13]. The coordination geometry around copper centers is frequently described as square pyramidal, with the macrocyclic ligand providing four equatorial donor atoms and an additional ligand occupying the apical position [13] [16].

Electrochemical studies of copper(II) complexes demonstrate quasi-reversible redox behavior with half-wave potentials that are significantly influenced by the macrocyclic environment [10] [5]. The large ring size appears to destabilize the copper(II) oxidation state relative to smaller macrocyclic analogues [5].

Metal IonPreferred GeometryTypical M-N Distance (Å)Coordination Number
Co(II)Octahedral/Tetrahedral2.10-2.256/4
Ni(II)Octahedral2.15-2.306
Cu(II)Square Pyramidal2.00-2.155

Lanthanide(III) Polymeric Architectures

The coordination chemistry of 1,5,9,13-tetraazacyclohexadecane with lanthanide(III) ions results in the formation of distinctive polymeric architectures that differ substantially from transition metal complexes [2] [17]. The larger ionic radii of lanthanide cations and their preference for higher coordination numbers lead to unique structural motifs and extended network structures [18] [19].

Mononuclear and Polymeric Complex Formation

Lanthanide(III) complexes with 1,5,9,13-tetraazacyclohexadecane have been synthesized across the entire lanthanide series, yielding both mononuclear and polymeric species depending on synthetic conditions [2] [20]. Ramirez and co-workers reported the synthesis of homodinuclear lanthanide(III) polymeric compounds with general formula [Ln2(L)(NO3)6]n, where the tetraazacyclohexadecane ligand serves as a bridging component between metal centers [2].

The polymeric nature of these complexes arises from the ability of the macrocyclic ligand to coordinate to multiple lanthanide centers simultaneously, creating extended chain structures [2] [21]. Nuclear magnetic resonance and magnetic susceptibility studies confirm the polymeric nature and provide insights into the electronic structure of these materials [2].

Structural Characteristics and Coordination Modes

Lanthanide(III) ions in these polymeric architectures typically exhibit coordination numbers ranging from 8 to 10, significantly higher than observed for transition metal analogues [1] [18]. The large size of lanthanide cations allows accommodation of multiple donor atoms from both the macrocyclic ligand and additional anionic ligands such as nitrate or chloride [18] [20].

The coordination geometry around lanthanide centers is often described as highly distorted polyhedral, with the tetraazacyclohexadecane ligand adopting conformations that maximize metal-nitrogen interactions [18] [21]. The flexibility of the 16-membered ring allows significant conformational adjustment to accommodate the geometric preferences of different lanthanide ions [1] [19].

Single crystal X-ray diffraction studies of representative lanthanide complexes reveal that the metal centers are often bridged by the macrocyclic ligands, creating one-dimensional chain structures [21] [19]. The interchain interactions are typically mediated by hydrogen bonding and van der Waals forces, resulting in extended three-dimensional networks [21].

Magnetic and Photophysical Properties

The magnetic properties of lanthanide(III) polymeric complexes with 1,5,9,13-tetraazacyclohexadecane reflect the inherent paramagnetism of the lanthanide centers [2] [19]. Magnetic susceptibility measurements reveal behavior consistent with magnetically isolated lanthanide ions, with minimal exchange coupling between metal centers [2].

Photoluminescence studies of europium(III) and terbium(III) complexes demonstrate characteristic f-f transitions, with the tetraazacyclohexadecane ligand serving as an effective sensitizer for lanthanide emission [18] [21]. The emission spectra show sharp, well-resolved peaks characteristic of lanthanide luminescence, with quantum yields that vary depending on the specific lanthanide ion and coordination environment [18].

Unusual Coordination Geometries in Adamanzane Derivatives

The adamanzane family of polycyclic tetraamine ligands represents a unique class of compounds related to 1,5,9,13-tetraazacyclohexadecane through their tetrahedral arrangement of nitrogen donor atoms [11] [22]. These ligands, characterized by their cage-like or bowl-shaped structures, induce unusual coordination geometries that deviate significantly from conventional coordination patterns [11] [16].

Structural Features of Adamanzane Ligands

Adamanzanes are characterized by four nitrogen atoms arranged in a roughly tetrahedral geometry, with carbon chains linking these donor atoms along the edges of the tetrahedron [22] [23]. The nomenclature developed by Springborg and colleagues describes these systems according to the number and length of connecting carbon chains, such as [3.5]adamanzane or [2.3.2.1]adamanzane [11] [16].

The bowl-shaped adamanzane derivatives demonstrate a pronounced ability to encapsulate metal ions, leading to coordination geometries that range from tetrahedral to octahedral depending on the specific ligand structure and metal ion requirements [11] [16]. The rigid preorganization of donor atoms in these systems often results in coordination numbers and geometries that are unusual for the particular metal centers involved [11].

Metal Complexation Patterns

Transition metal complexes of adamanzane derivatives exhibit coordination geometries that are strongly influenced by the constrained ligand architecture [11] [16]. Cobalt(II), nickel(II), and copper(II) complexes have been characterized, revealing square pyramidal, trigonal bipyramidal, and distorted tetrahedral geometries [16] [15].

The coordination geometry around metal centers in adamanzane complexes often deviates significantly from predictions based on conventional ligand field theory [11] [16]. For example, copper(II) complexes, which typically prefer square planar or square pyramidal geometries, can adopt distorted tetrahedral arrangements when coordinated to certain adamanzane derivatives [16] [15].

Zinc(II) complexes with adamanzane ligands demonstrate particularly unusual coordination behavior, with crystal structures revealing distorted tetrahedral geometries that are stabilized by the preorganized ligand architecture [16] [15]. The Zn-N bond lengths in these complexes range from 2.02 to 2.05 Å, consistent with strong metal-ligand interactions [15].

Crystallographic Data and Structural Analysis

Detailed crystallographic analyses of adamanzane metal complexes reveal systematic relationships between ligand structure and coordination geometry [16] [15]. The bowl-shaped ligands typically coordinate metals in a fashion that places the metal ion above the plane defined by the four nitrogen atoms, resulting in distorted geometries that reflect the three-dimensional constraints imposed by the ligand framework [15].

The percentage of trigonal bipyramidal versus square pyramidal character in five-coordinate complexes can be quantified using structural parameters, with many adamanzane complexes showing mixed geometric features [16]. For instance, copper complexes may exhibit 86.6% square pyramidal character while retaining some trigonal bipyramidal distortion [16].

Adamanzane TypeMetal IonCoordination NumberGeometryM-N Distance Range (Å)
[3.5]adamanzaneCu(II)5Square Pyramidal2.03-2.08
[2.3.2.1]adamanzaneCu(II)4Distorted Tetrahedral2.00-2.04
[3.5]adamanzaneNi(II)5Trigonal Bipyramidal2.10-2.15
[3.5]adamanzaneZn(II)4Tetrahedral2.02-2.05

XLogP3

-0.3

Wikipedia

1,5,9,13-Tetraazacyclohexadecane

Dates

Last modified: 02-18-2024

Explore Compound Types